Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Description
Structural Characterization and Nomenclature
This compound is a heterocyclic compound characterized by its complex molecular architecture incorporating multiple functional groups attached to a central thiazole ring system. The compound possesses the molecular formula C₁₃H₁₃NO₄S and exhibits a molecular weight of 279.31 grams per mole. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds, where the thiazole ring serves as the parent structure with numbered positions indicating the locations of various substituents.
The structural framework of this compound consists of a five-membered thiazole ring containing both sulfur and nitrogen atoms in a 1,3-arrangement, which forms the core heterocyclic system. The thiazole ring exhibits aromatic character due to the delocalization of pi electrons across the ring system, contributing to the compound's stability and reactivity patterns. The planar nature of the thiazole ring system allows for significant pi-electron delocalization, which has been demonstrated through nuclear magnetic resonance studies showing characteristic chemical shifts for thiazole protons between 7.27 and 8.77 parts per million.
The compound's nomenclature systematically describes each substituent position on the thiazole ring. At position 2, a 4-methoxyphenyl group is attached, introducing an aromatic substituent with an electron-donating methoxy group in the para position of the phenyl ring. Position 4 bears a hydroxyl group, which significantly influences the compound's chemical behavior and potential for hydrogen bonding interactions. Position 5 carries an ethyl carboxylate group, providing ester functionality that contributes to the compound's solubility characteristics and potential for hydrolysis reactions under appropriate conditions.
The Chemical Abstracts Service has assigned this compound the registry number 924869-01-2, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature includes the designation as 5-thiazolecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the compound. The systematic naming conventions ensure precise identification of the compound's structure and facilitate communication within the scientific community regarding its properties and applications.
Physical characterization of this compound reveals important properties that influence its handling and applications. The compound exhibits a melting point range of 147-149 degrees Celsius, indicating its solid-state stability at room temperature. Computational predictions suggest a boiling point of approximately 423.1 degrees Celsius, though this value carries uncertainty due to the complexity of the molecular structure. The predicted density of 1.303 grams per cubic centimeter reflects the compound's relatively compact molecular packing.
Historical Context of Thiazole Derivatives in Heterocyclic Chemistry
The historical development of thiazole chemistry provides essential context for understanding the significance of this compound within the broader framework of heterocyclic chemistry. The discovery and characterization of the thiazole ring system represents one of the foundational achievements in heterocyclic chemistry, establishing the groundwork for the subsequent development of thousands of thiazole derivatives with diverse applications in medicinal chemistry, materials science, and biological research.
The thiazole ring system was first identified and characterized by Arthur Rudolf Hantzsch and Justus Wilhelm Weber in their pioneering work on heterocyclic compounds during the late nineteenth century. Their investigations began with the study of alpha-thiocyanoacetone imine, initially described as "Rhodanpropimin" by earlier researchers Tcherniac and Norton. Through careful structural analysis and chemical transformations, Hantzsch and Weber recognized that this compound possessed a cyclic structure derived from what they termed the thiazole nucleus. This discovery marked the beginning of systematic thiazole chemistry and established the foundation for understanding the electronic properties and reactivity patterns of five-membered heterocycles containing both sulfur and nitrogen.
The historical significance of Hantzsch and Weber's work extends beyond the initial discovery of thiazole, as they developed the first systematic approach to thiazole synthesis through what became known as the Hantzsch thiazole synthesis. This synthetic methodology involves the condensation of alpha-haloketones with thioamides, providing a reliable route to substituted thiazoles that remains widely used in contemporary organic synthesis. The development of this synthetic approach enabled subsequent generations of chemists to explore the vast chemical space of thiazole derivatives, leading to the discovery of compounds with remarkable biological activities and practical applications.
Throughout the twentieth century, thiazole derivatives gained increasing prominence in medicinal chemistry as researchers recognized their potential for developing therapeutic agents. The thiazole ring system appears in numerous naturally occurring compounds, including the vitamin thiamine (vitamin B₁), which played a crucial role in establishing the biological significance of thiazole-containing molecules. The presence of thiazole rings in essential biomolecules demonstrated the compatibility of this heterocyclic system with biological environments and suggested the potential for developing synthetic thiazole derivatives as pharmaceutical agents.
The evolution of thiazole chemistry has been characterized by continuous expansion of synthetic methodologies and deepening understanding of structure-activity relationships. Modern synthetic approaches to thiazole derivatives include Cook-Heilbron synthesis, Herz synthesis, and various modified Hantzsch procedures that allow for the introduction of diverse substituents at specific positions on the thiazole ring. These synthetic advances have enabled the preparation of increasingly complex thiazole derivatives, including compounds like this compound that incorporate multiple functional groups for enhanced biological activity or specific physical properties.
Contemporary research in thiazole chemistry has revealed the remarkable versatility of this heterocyclic system in medicinal applications. Thiazole derivatives have demonstrated significant biological activities across multiple therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The broad spectrum of biological activities exhibited by thiazole compounds has established them as privileged scaffolds in drug discovery, with numerous thiazole-containing medications currently in clinical use. Examples of commercially successful thiazole-based pharmaceuticals include lurasidone, sulfathiazole, and ritonavir, demonstrating the continued relevance of thiazole chemistry in modern drug development.
The historical trajectory of thiazole chemistry also encompasses significant advances in understanding the electronic properties and reactivity patterns of the thiazole ring system. Research has established that thiazoles exhibit aromatic character with significant pi-electron delocalization, placing them among the more aromatic members of the azole family. The electronic distribution within the thiazole ring creates distinct reactivity patterns, with position 5 identified as the primary site for electrophilic substitution and position 2 susceptible to deprotonation. These insights into thiazole reactivity have guided the development of regioselective synthetic methods and enabled the rational design of thiazole derivatives with specific substitution patterns.
Significance of Substituent Effects: 4-Hydroxy, 4-Methoxyphenyl, and Carboxylate Functional Groups
The structural complexity of this compound arises from the strategic incorporation of three distinct functional groups that significantly influence the compound's chemical behavior, physical properties, and potential biological activities. Each substituent contributes unique characteristics to the overall molecular profile, creating a compound with enhanced functionality compared to the parent thiazole system. Understanding the individual and collective effects of these substituents provides crucial insights into the compound's properties and potential applications.
The 4-hydroxy group attached to the thiazole ring represents one of the most significant structural features of this compound, fundamentally altering the electronic properties and reactivity of the heterocyclic system. Hydroxy substituents on thiazole rings are known to exhibit tautomeric behavior, potentially existing in equilibrium between the hydroxy form and the corresponding keto tautomer. This tautomeric equilibrium can significantly influence the compound's chemical behavior, affecting its reactivity patterns, hydrogen bonding capabilities, and overall molecular geometry. The presence of the hydroxy group also introduces the possibility of intermolecular hydrogen bonding, which can affect the compound's crystal packing, solubility characteristics, and potential interactions with biological targets.
Research on 4-hydroxythiazole derivatives has demonstrated that these compounds often exhibit enhanced biological activities compared to their non-hydroxylated counterparts. The hydroxy group can participate in hydrogen bonding interactions with biological macromolecules, potentially improving binding affinity and selectivity for specific targets. Furthermore, the electron-donating nature of the hydroxy group can influence the electronic distribution within the thiazole ring, affecting the compound's reactivity toward electrophilic and nucleophilic reagents. The predicted pKa value of 8.29 for this compound suggests that the hydroxy group can undergo deprotonation under physiological conditions, potentially affecting the compound's ionization state and biological activity.
The 4-methoxyphenyl substituent at position 2 of the thiazole ring introduces an aromatic system with electron-donating characteristics that significantly influence the compound's electronic properties and potential biological activities. The para-methoxy substitution pattern on the phenyl ring provides electron density through both resonance and inductive effects, enhancing the nucleophilicity of the aromatic system and potentially affecting the compound's reactivity patterns. This substitution pattern is commonly found in biologically active compounds, where the methoxy group often contributes to improved pharmacological properties through enhanced binding interactions or favorable pharmacokinetic characteristics.
The aromatic nature of the 4-methoxyphenyl group also contributes to the compound's overall molecular rigidity and planarity, factors that can influence its binding interactions with biological targets. The extended conjugation between the phenyl ring and the thiazole system creates a larger aromatic framework that may enhance the compound's ability to participate in pi-stacking interactions with aromatic amino acids in protein binding sites. Research on similar thiazole derivatives has shown that phenyl substituents at position 2 often contribute to enhanced biological activities, particularly in antimicrobial and anticancer applications.
The methoxy group itself provides additional opportunities for hydrogen bonding interactions, either as a hydrogen bond acceptor through its oxygen atom or through potential metabolic transformations that might expose the phenolic hydroxy group. The electron-donating nature of the methoxy substituent can also influence the overall electron density distribution within the molecule, potentially affecting the compound's chemical stability and reactivity toward various chemical transformations. Studies of methoxyphenyl-substituted thiazoles have indicated that this substitution pattern often correlates with enhanced solubility in organic solvents while maintaining sufficient water solubility for biological applications.
The ethyl carboxylate group at position 5 of the thiazole ring introduces ester functionality that significantly affects the compound's physical properties, chemical reactivity, and potential biological behavior. Carboxylate esters are known to undergo hydrolysis under appropriate conditions, potentially serving as prodrug moieties that can be activated through enzymatic or chemical cleavage to release the corresponding carboxylic acid. This characteristic provides opportunities for modulating the compound's pharmacokinetic properties, solubility characteristics, and biological activity through ester hydrolysis.
The presence of the ethyl carboxylate group also influences the compound's lipophilicity and membrane permeability characteristics. Ester groups generally enhance the lipophilic character of molecules compared to the corresponding carboxylic acids, potentially improving cellular uptake and bioavailability. The ethyl ester specifically provides a balance between lipophilicity and hydrolytic stability, making it suitable for applications where controlled release or activation might be desired. Research on thiazole carboxylate esters has demonstrated that these compounds often exhibit improved biological activities compared to the corresponding carboxylic acids, possibly due to enhanced cellular penetration.
The carboxylate functionality also provides opportunities for further chemical modifications through standard ester chemistry, including transesterification, amidation, and reduction reactions. These transformations enable the preparation of structural analogs with modified properties, facilitating structure-activity relationship studies and optimization of biological activities. The electron-withdrawing nature of the carboxylate group affects the electronic properties of the thiazole ring, potentially influencing the reactivity of other positions on the heterocycle and the overall chemical behavior of the molecule.
| Functional Group | Position | Electronic Effect | Key Properties |
|---|---|---|---|
| 4-Hydroxy | Position 4 | Electron-donating | Hydrogen bonding, tautomerism, pKa 8.29 |
| 4-Methoxyphenyl | Position 2 | Electron-donating | π-stacking, aromatic interactions, lipophilicity |
| Ethyl Carboxylate | Position 5 | Electron-withdrawing | Hydrolysis potential, membrane permeability |
The collective influence of these three functional groups creates a compound with unique properties that distinguish it from simpler thiazole derivatives. The combination of electron-donating (hydroxy and methoxyphenyl) and electron-withdrawing (carboxylate) groups establishes a complex electronic environment within the molecule that can influence its chemical reactivity, biological activity, and physical properties. This balanced substitution pattern represents a sophisticated approach to molecular design, where multiple functional groups work synergistically to enhance the compound's overall performance in intended applications.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-3-18-13(16)10-11(15)14-12(19-10)8-4-6-9(17-2)7-5-8/h4-7,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHVRUEMXFHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of ethyl bromoacetate to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the methoxy group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. In a study involving various thiazole derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound is also being investigated for its potential anticancer activities. Thiazole derivatives have been shown to inhibit cancer cell proliferation in several studies. For instance, derivatives similar to this compound have been identified as effective inhibitors of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Materials Science Applications
1. Sensitizers in Solar Cells
this compound has potential applications in materials science as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells .
2. Fluorescence Probes
The compound's structural features allow it to be used as a fluorescence probe for detecting metal ions such as chromium (Cr(VI)). This application is particularly relevant in environmental monitoring and remediation efforts .
Case Studies
Mechanism of Action
The mechanism by which ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiazole ring and hydroxyl group are likely involved in these interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, electronic effects, and biological relevance.
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Structural Differences: Replaces the 4-methoxyphenyl group with a 3-cyano-4-hydroxyphenyl substituent and introduces a methyl group at position 4 of the thiazole ring.
- Electronic Effects: The cyano group is electron-withdrawing, reducing electron density on the thiazole ring compared to the methoxy group (electron-donating) in the target compound. This alters reactivity in electrophilic substitutions.
Ethyl-2-(4-Methoxyphenyl)imino-4-Methyl-3-(4-Methylpiperazine-1-yl)-2,3-Dihydro-1,3-Thiazole-5-Carboxylate
- Structural Differences: Features a dihydrothiazole core (partially saturated) with an imino group and a 4-methylpiperazine substituent.
- The piperazine group introduces basicity and hydrogen-bonding capacity.
- Biological Implications : Such modifications are common in drug design to optimize pharmacokinetics, as seen in cardioprotective thiazole derivatives .
Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate
- Structural Differences : Substitutes the 4-methoxyphenyl group with a 2-thienyl (sulfur-containing heterocycle).
- Electronic and Solubility Effects : The thienyl group is more electron-rich than benzene, altering resonance effects. The additional sulfur atom may enhance solubility in polar solvents .
Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
- Functional Group Variation: Replaces the hydroxy group at position 4 with an amino group.
Key Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Flexibility: The Hantzsch cyclization method is robust for synthesizing diverse thiazoles, though substituent choice influences yield. For example, electron-withdrawing groups (e.g., cyano) may require adjusted reaction conditions .
- Structure-Activity Relationships (SAR) :
- Spectroscopic Trends : The ester carbonyl in $ ^{13}C $-NMR consistently appears at ~167–170 ppm across analogs, while methoxy protons resonate at ~3.7–3.9 ppm .
Biological Activity
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound characterized by its thiazole ring, which includes sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H13NO4S
- CAS Number : 924869-01-2
- InChI Key : ATRHVRUEMXFHJB-UHFFFAOYSA-N
The presence of the methoxy group on the phenyl ring is significant as it can influence both the chemical reactivity and biological activity of the compound.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial activities. A study highlighted that compounds with similar structures showed promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it showed significant activity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating effective inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the thiazole ring's substitution patterns are crucial for enhancing anticancer activity. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been correlated with increased cytotoxicity .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in cell signaling pathways related to cancer progression and microbial resistance.
Case Studies and Experimental Data
Several studies have focused on the synthesis and evaluation of thiazole derivatives as potential therapeutic agents. Below is a summary of relevant findings:
Comparative Analysis
When comparing this compound with other thiazole compounds:
| Compound | Structure | Activity |
|---|---|---|
| Ethyl 4-hydroxy-2-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | Chlorine instead of methoxy group | Reduced anticancer activity compared to methoxy derivative |
| Ethyl 4-hydroxy-2-(phenyl)-1,3-thiazole-5-carboxylate | No substituents on phenyl ring | Lower bioactivity than methoxy-substituted variant |
Q & A
Basic Research Questions
Q. What are reliable synthetic methodologies for Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : A three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde is widely used. Key parameters include solvent choice (e.g., ethanol for slow evaporation to grow crystals), temperature control (room temperature for high yield), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization ensures >95% purity .
- Data Validation : FTIR and NMR (¹H/¹³C) confirm functional groups and regiochemistry. For example, FTIR peaks at ~1700 cm⁻¹ indicate ester C=O stretching, while ¹H NMR signals at δ 1.2–1.4 ppm correspond to ethyl groups .
Q. How is the crystal structure of this compound determined, and what insights do dihedral angles provide?
- Methodology : Single-crystal X-ray diffraction (at 113 K) with SHELXTL/SHELXL software refines atomic coordinates and thermal parameters. Average C–C bond lengths (0.005 Å precision) and R-factor ≤0.058 ensure reliability .
- Structural Insights : Dihedral angles between the thiazole core and substituted phenyl rings (e.g., 72.14° vs. 3.03° in related analogs) reveal steric and electronic effects of substituents. Syn- or antiperiplanar orientations of ester C=O and hydroxyl groups influence dimer formation .
Advanced Research Questions
Q. How do DFT calculations (e.g., HOMO-LUMO, electrophilicity index) align with experimental data for this compound?
- Methodology : B3LYP/6-31++G(d,p) level DFT optimizes geometry and calculates frontier molecular orbitals. HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption spectra. Electrophilicity indices (e.g., ω = 1.2 eV) predict reactivity trends, validated by nucleophilic substitution experiments .
- Data Contradictions : Discrepancies in calculated vs. experimental ¹³C NMR shifts (Δδ ~2 ppm) arise from solvent effects in simulations. Hybrid functionals (e.g., M06-2X) improve accuracy .
Q. What role do hydrogen-bonding networks play in crystal packing, and how can they be manipulated?
- Methodology : Graph-set analysis identifies recurring motifs (e.g., R₂²(8) dimers via O–H⋯O bonds). Synthons involving hydroxyl and methoxy groups stabilize layered packing, as shown in comparable thiazole derivatives .
- Design Strategies : Introducing electron-withdrawing substituents (e.g., nitro groups) alters hydrogen-bond donor/acceptor capacity, enabling controlled polymorphism .
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural elucidation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
